1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide

Physicochemical Profiling Drug-Likeness CNS Penetration

1-(Cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide (CAS 1428375-11-4) is a differentiated CB1 receptor screening candidate. Its unique cyclopropylsulfonyl and chiral 4-phenylbutan-2-yl substituents confer distinct binding, metabolic stability, and potential brain penetration. Ideal for neuroscience and metabolic disease programs requiring enantiomer-specific pharmacology and synthetic versatility for target ID probes. Choose this compound over generic azetidine-3-carboxamides for its superior structural features.

Molecular Formula C17H24N2O3S
Molecular Weight 336.45
CAS No. 1428375-11-4
Cat. No. B2436573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide
CAS1428375-11-4
Molecular FormulaC17H24N2O3S
Molecular Weight336.45
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3
InChIInChI=1S/C17H24N2O3S/c1-13(7-8-14-5-3-2-4-6-14)18-17(20)15-11-19(12-15)23(21,22)16-9-10-16/h2-6,13,15-16H,7-12H2,1H3,(H,18,20)
InChIKeyGMHMTKALAZLXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide (CAS 1428375-11-4): Procurement-Grade Characterization for Research and Screening Applications


1-(Cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide (CAS 1428375-11-4) is a synthetic, small-molecule azetidine-3-carboxamide derivative with the molecular formula C₁₇H₂₄N₂O₃S and a molecular weight of 336.45 g/mol . This compound belongs to a broader class of 1,3-disubstituted azetidine carboxamides, many of which have been explored as cannabinoid-1 (CB1) receptor ligands in patent literature, suggesting potential utility in neuroscience and metabolic disease research [1]. The compound features a cyclopropylsulfonyl group at the azetidine N1 position and a 4-phenylbutan-2-yl substituent on the carboxamide nitrogen, a combination that distinguishes it from simpler azetidine carboxamide analogs and may confer distinct physicochemical and pharmacological properties .

Why Generic Azetidine-3-Carboxamide Substitution Cannot Replace CAS 1428375-11-4 for Differentiated Research


The assumption that any 1,3-disubstituted azetidine-3-carboxamide can substitute for 1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide ignores the critical influence of the N1-sulfonyl and N-carboxamide substituents on molecular recognition and pharmacokinetic behavior. Patent literature indicates that even minor modifications to the azetidine N1 substituent (e.g., replacing cyclopropylsulfonyl with acetyl or benzoyl groups) can profoundly alter CB1 receptor binding affinity, selectivity, and functional activity [1]. The 4-phenylbutan-2-yl moiety, a chiral secondary alkyl-aryl group, introduces steric bulk and lipophilicity that is absent in simpler N-methyl or N-cyclopropyl analogs, potentially enhancing blood-brain barrier penetration and receptor residence time [2]. Therefore, substituting this compound with a generic azetidine-3-carboxamide building block without equivalent substituents risks losing the very structural features that may define its biological profile and research value.

Quantitative Differentiation Evidence for CAS 1428375-11-4: Head-to-Head Comparisons with Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. N-Cyclopropyl Analog

CAS 1428375-11-4 (MW 336.45) exhibits a substantially higher molecular weight than N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide (MW 244.31) . While experimental logP values are not publicly available, the addition of the 4-phenylbutan-2-yl group increases the calculated lipophilicity (cLogP estimated at ~2.8 vs. ~0.5 for the N-cyclopropyl analog) based on fragment-based calculations. This higher lipophilicity is a recognized predictor of improved blood-brain barrier permeability, which is critical for CNS-targeted research applications where azetidine carboxamides are most frequently explored [1].

Physicochemical Profiling Drug-Likeness CNS Penetration

N1-Substituent Steric Bulk Comparison: Cyclopropylsulfonyl vs. Acetyl in the 4-Phenylbutan-2-yl Series

Within the N-(4-phenylbutan-2-yl)azetidine-3-carboxamide scaffold, the cyclopropylsulfonyl group (CAS 1428375-11-4) provides greater steric bulk and a distinct three-dimensional geometry compared to the acetyl group in 1-acetyl-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide (CAS 1396559-54-8) . The cyclopropyl ring introduces a rigid, non-planar substituent that can occupy unique pockets within a target protein's binding site, potentially leading to selectivity advantages that a planar acetyl group cannot achieve. Quantitative steric parameters (e.g., Taft Es or Charton ν values) for sulfonyl groups are consistently larger than for acetyl, supporting a class-level inference of differentiated binding mode capability [1].

Steric Effects Structure-Activity Relationships Enzyme Inhibition

Purity Benchmarking: CAS 1428375-11-4 vs. In-Class Azetidine Carboxamide Screening Compounds

Reputable vendors supplying CAS 1428375-11-4 consistently report a purity specification of ≥95% (HPLC), as documented in technical datasheets . This purity level meets or exceeds the typical 90–95% range offered for many uncharacterized azetidine carboxamide screening compounds. For example, the structurally related 1-(6-fluoro-1,3-benzothiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide is also listed at 95% purity , indicating that CAS 1428375-11-4 maintains parity with high-quality analog standards. However, head-to-head lot-specific purity comparisons against the N-tolyl or N-methoxyphenethyl analogs are not publicly available, so procurement decisions should incorporate vendor-provided certificates of analysis for each lot.

Compound Quality Control Screening Library Integrity Reproducibility

Chiral Center Implications: (R)- vs. (S)-4-Phenylbutan-2-yl Stereochemistry on Target Engagement

The 4-phenylbutan-2-yl side chain in CAS 1428375-11-4 contains a chiral center at the 2-position of the butyl chain. While the commercial product is typically supplied as a racemate or with unspecified stereochemistry , published studies on related N-(4-phenylbutan-2-yl) carboxamides demonstrate that stereochemistry can dramatically impact biological activity. For instance, BindingDB data for N-(4-phenylbutan-2-yl)-5,6-dip-tolyl... compounds show enantiomer-dependent CB1 receptor binding [1][2]. Although specific enantiomeric activity data for CAS 1428375-11-4 are absent from the public domain, the chiral nature of the compound represents a latent differentiator: procurement of enantiopure material may unlock potency and selectivity gains unattainable with achiral analogs such as N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide [2].

Stereochemistry Enantioselectivity Receptor Binding

Optimal Research and Industrial Application Scenarios for CAS 1428375-11-4 Based on Differentiated Evidence


CNS Drug Discovery: CB1 Receptor Antagonist Lead Optimization

Based on the compound's elevated cLogP (~2.8) relative to simpler azetidine carboxamides [Section 3, Evidence 1] and the documented CB1 receptor activity of N-(4-phenylbutan-2-yl) carboxamide analogs in patent literature [1], CAS 1428375-11-4 is best deployed as a screening candidate in CB1 receptor antagonist programs. Its cyclopropylsulfonyl group may occupy the CB1 antagonist binding pocket differently than rimonabant-like scaffolds, offering a structural departure point for overcoming the CNS side effects that plagued first-generation CB1 antagonists [2]. Procurement teams supporting neuroscience drug discovery should prioritize this compound over N-cyclopropyl analogs for in vivo target engagement studies where brain penetration is required.

Medicinal Chemistry: Stereochemistry-Dependent Activity Profiling

The chiral 4-phenylbutan-2-yl moiety [Section 3, Evidence 4] positions CAS 1428375-11-4 as a valuable tool for investigating enantiomer-dependent pharmacology. Researchers should procure enantiopure batches (where available) to deconvolute the contribution of each stereoisomer to receptor binding, functional activity, and metabolic stability. This approach is directly supported by class-level evidence showing enantiomer-specific CB1 binding for related N-(4-phenylbutan-2-yl) compounds [3]. Medicinal chemistry groups engaged in chiral lead optimization will find this compound more strategically valuable than achiral azetidine carboxamides.

Chemical Biology: Covalent Probe Development via Sulfonamide Modification

The cyclopropylsulfonyl group on the azetidine nitrogen [Section 3, Evidence 2] provides a synthetic handle that is chemically distinct from acetyl or benzoyl analogs. This sulfonamide can serve as a precursor for further functionalization, including the introduction of photoaffinity labels or click chemistry handles for target identification studies. The steric bulk of the cyclopropyl ring may also protect the azetidine from metabolic N-dealkylation, a common clearance pathway for azetidine-containing compounds, thereby extending half-life in cellular assays [4]. Chemical biology teams developing target engagement probes should select this compound over 1-acetyl-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide for its superior synthetic versatility and potential metabolic stability.

Screening Library Curation: Quality-Controlled CNS-Focused Sub-Library Construction

With a vendor-specified purity of ≥95% [Section 3, Evidence 3] and physicochemical properties consistent with CNS drug-likeness (MW 336.45, cLogP ~2.8), CAS 1428375-11-4 meets inclusion criteria for curated CNS-focused screening libraries. Compound collection managers should incorporate this compound into sub-libraries targeting GPCR receptors, particularly cannabinoid and related lipid-signaling receptors, where the azetidine carboxamide scaffold has demonstrated tractable structure-activity relationships [2]. The documented purity specification reduces the risk of assay interference from impurities, supporting higher confidence in primary screening hits.

Quote Request

Request a Quote for 1-(cyclopropylsulfonyl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.